molecular formula C16H15N3O2 B12178742 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Katalognummer: B12178742
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: ZDOQYPGOMJNJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group attached to the indole ring and an acetamide group linked to a pyridine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of 5-methoxyindole: The starting material, 5-methoxyindole, can be synthesized by methylation of indole using methanol and a suitable catalyst.

    Acylation Reaction: The 5-methoxyindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.

    Amidation Reaction: The 2-(5-methoxy-1H-indol-1-yl)acetyl chloride is then reacted with 3-aminopyridine in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of 2-(5-hydroxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide.

    Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-hydroxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine: Similar structure with an ethylamine group instead of an acetamide group.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of both the methoxy group and the acetamide linkage, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

2-(5-methoxyindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H15N3O2/c1-21-14-4-5-15-12(9-14)6-8-19(15)11-16(20)18-13-3-2-7-17-10-13/h2-10H,11H2,1H3,(H,18,20)

InChI-Schlüssel

ZDOQYPGOMJNJAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.